2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 4-fluorothiophenol with a suitable halogenated nicotinonitrile derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- 2-[(4-Bromophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- 2-[(4-Methylphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials or potent biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2S/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNDNCVXGLXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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